
s-Triazine, 2,4-diamino-6-isopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-propan-2-yl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-propan-2-yl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with isopropylamine. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
6-propan-2-yl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which have applications in different fields, including herbicides and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
6-propan-2-yl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Agriculture: It is used as a herbicide to control weed growth in crop fields.
Pharmaceuticals: The compound is studied for its potential antiproliferative properties against cancer cells.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 6-propan-2-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound binds to the D1 protein of photosystem-II in plants, inhibiting electron transfer and ultimately leading to the death of the plant . In pharmaceutical applications, it may interact with cellular proteins to inhibit cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atrazine: A similar triazine compound used as a herbicide.
Simazine: Another triazine herbicide with similar properties.
Uniqueness
6-propan-2-yl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and potential pharmaceutical applications make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
5397-04-6 |
|---|---|
Molekularformel |
C6H11N5 |
Molekulargewicht |
153.19 g/mol |
IUPAC-Name |
6-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H11N5/c1-3(2)4-9-5(7)11-6(8)10-4/h3H,1-2H3,(H4,7,8,9,10,11) |
InChI-Schlüssel |
OOEGQLPPMITCBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=NC(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


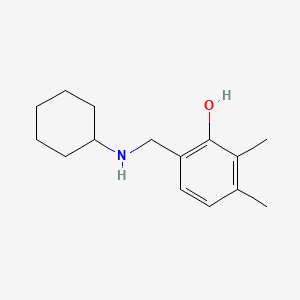
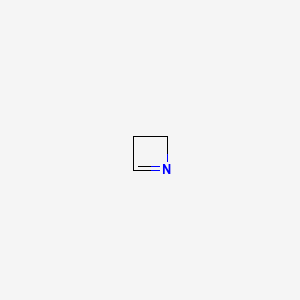
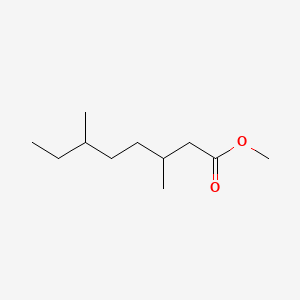
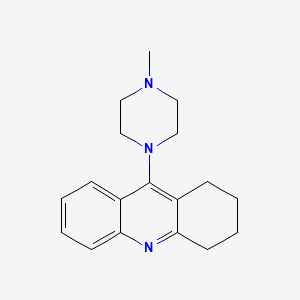
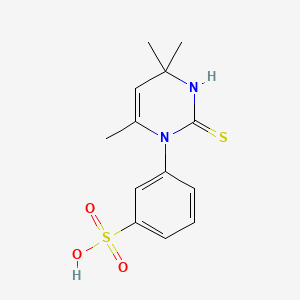
![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)
![(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide](/img/structure/B13808038.png)
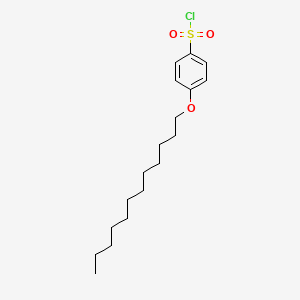
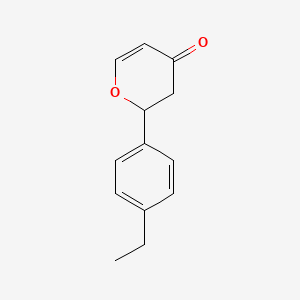
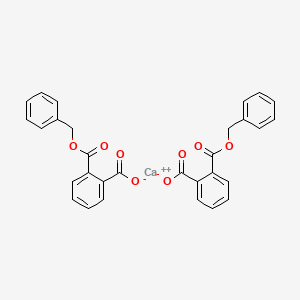
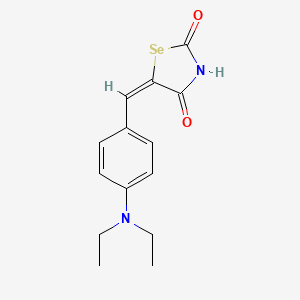

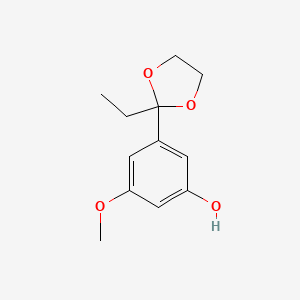
![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)
